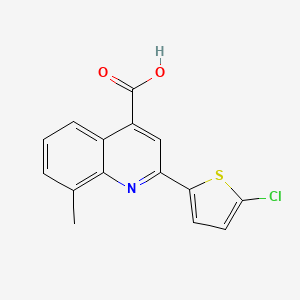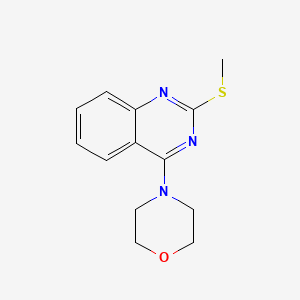
2-(Methylsulfanyl)-4-morpholinoquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-4-morpholinoquinazoline, commonly known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase activity. The EGFR is a transmembrane receptor that plays a crucial role in regulating cellular proliferation, differentiation, and survival. The overexpression or mutation of EGFR has been implicated in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
作用机制
PD153035 binds to the ATP-binding site of 2-(Methylsulfanyl)-4-morpholinoquinazoline, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of this compound tyrosine kinase activity leads to the inhibition of cell proliferation and survival. PD153035 has been shown to have a higher affinity for the this compound tyrosine kinase domain than other this compound inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects
PD153035 has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting this compound signaling. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to tumors. Additionally, PD153035 has been shown to enhance the sensitivity of cancer cells to radiation therapy.
实验室实验的优点和局限性
One advantage of PD153035 is its high selectivity for 2-(Methylsulfanyl)-4-morpholinoquinazoline, which allows for the specific inhibition of this compound signaling without affecting other tyrosine kinases. PD153035 has also been shown to have a low toxicity profile in preclinical studies. However, one limitation of PD153035 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
For research on PD153035 include the development of more potent and selective 2-(Methylsulfanyl)-4-morpholinoquinazoline inhibitors with improved pharmacokinetic properties. Additionally, PD153035 could be used in combination with other targeted therapies or immunotherapies to enhance their efficacy in cancer treatment. Further investigation is also needed to elucidate the downstream signaling pathways activated by this compound and the mechanisms of resistance to this compound inhibitors in cancer cells.
合成方法
PD153035 can be synthesized using a multistep process involving several chemical reactions. The synthesis begins with the preparation of 2-amino-4-methylthiophenol, which is then reacted with 2-chloro-4-nitroaniline to form 2-(methylsulfanyl)-4-nitroaniline. The nitro group is then reduced to an amino group using a reducing agent, followed by a condensation reaction with morpholine to form PD153035.
科学研究应用
PD153035 has been widely used in scientific research to study the role of 2-(Methylsulfanyl)-4-morpholinoquinazoline in cancer biology. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. PD153035 has also been used to investigate the downstream signaling pathways activated by this compound, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. Additionally, PD153035 has been utilized to study the efficacy of combination therapies involving this compound inhibitors and other chemotherapeutic agents.
属性
IUPAC Name |
4-(2-methylsulfanylquinazolin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-18-13-14-11-5-3-2-4-10(11)12(15-13)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRGZDVYSFJDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B2911582.png)
![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)
![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)


![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
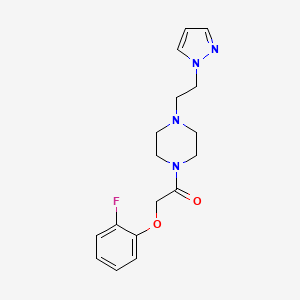
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)
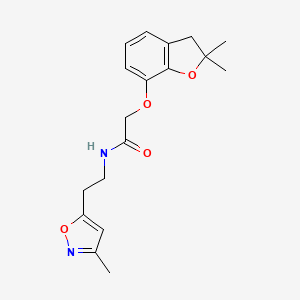
![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)
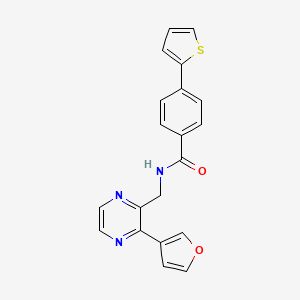
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate](/img/no-structure.png)
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
